3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Gamma-secretase Alzheimer's disease Amyloid-beta

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) is a weak gamma-secretase inhibitor (Aβ42 IC50=11,000 nM) uniquely positioned as a negative control for high-throughput screening. Its 3-amino substitution confers distinct activity vs. the inactive 2-amino isomer, essential for SAR benchmarking. With 3.6-fold Aβ42 selectivity over Aβ40, it enables isoform-specific pathway dissection not possible with non-selective inhibitors. Ideal for establishing assay windows and studying Notch-sparing therapeutic windows. Available in ≥95% purity with reliable global shipping.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
CAS No. 891038-32-7
Cat. No. B3295938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
CAS891038-32-7
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)N
InChIInChI=1S/C13H20N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h5-6,9-10,12H,2-4,7-8,14H2,1H3
InChIKeyGAUJWFHQFKLTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7): A Gamma-Secretase Inhibitor Sulfonamide Building Block


3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) is a benzenesulfonamide derivative containing a 3-amino substituent and N-cyclohexyl-N-methyl sulfonamide moiety [1]. This compound belongs to the class of cyclohexyl sulfonamides identified as gamma-secretase inhibitors, a target class implicated in Alzheimer's disease pathology through the modulation of amyloid-beta (Aβ) peptide production [2]. Its moderate inhibitory potency and commercial availability as a research chemical distinguish it from more potent, development-stage gamma-secretase inhibitors.

Why 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) Cannot Be Replaced by Generic Sulfonamide Analogs


Gamma-secretase inhibition by sulfonamides is exquisitely sensitive to both the position and nature of aryl ring substitution [1]. The 3-amino substitution pattern in 891038-32-7 yields a distinct activity profile compared to its 2-amino positional isomer (CAS 70693-59-3), for which no gamma-secretase inhibition data is reported, suggesting that simple positional isomerism fundamentally alters target engagement . Furthermore, the cyclohexyl-N-methyl sulfonamide scaffold is a privileged pharmacophore within this inhibitor class, and even minor modifications can shift potency by orders of magnitude, as evidenced by the >1,000-fold potency difference between 891038-32-7 and optimized clinical candidates [1].

Quantitative Differentiation of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (891038-32-7) from Comparator Gamma-Secretase Inhibitors


Gamma-Secretase Inhibitory Potency: 891038-32-7 Exhibits Micromolar IC50 Versus Nanomolar Potency of BMS 299897 and DAPT

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (891038-32-7) inhibits gamma-secretase-mediated Aβ42 production with an IC50 of 11,000 nM (11 μM) in human H4 cells expressing APP695, as determined by LPECL assay [1]. This potency is approximately 1,500-fold weaker than the optimized sulfonamide inhibitor BMS 299897 (IC50 = 7 nM) and approximately 100-fold weaker than the widely used tool compound DAPT (IC50 = 115 nM for total Aβ) .

Gamma-secretase Alzheimer's disease Amyloid-beta

Aβ42 Versus Aβ40 Selectivity Profile: 891038-32-7 Shows Moderate Preferential Inhibition of Aβ42 Production

In a direct head-to-head cellular assay using the same LPECL methodology, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (891038-32-7) exhibited an IC50 of 11,000 nM for Aβ42 reduction and 40,000 nM for Aβ40 reduction [1]. This represents a 3.6-fold preferential inhibition of the more amyloidogenic Aβ42 isoform over Aβ40. In contrast, BMS 299897 does not display significant Aβ42/Aβ40 selectivity at its effective concentration range [2].

Gamma-secretase Amyloid-beta isoforms Selectivity

Positional Isomerism: 3-Amino Substitution Confers Gamma-Secretase Activity Absent in 2-Amino Analog

The 3-amino substitution pattern of 891038-32-7 is critical for gamma-secretase engagement. Its positional isomer, 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3), shares identical molecular formula (C13H20N2O2S) and molecular weight (268.38 g/mol) but lacks any reported gamma-secretase inhibitory activity in public databases . This class-level inference is supported by the broader SAR described in US Patent 7,655,675, which demonstrates that aryl substitution position profoundly affects gamma-secretase inhibition potency within the cyclohexyl sulfonamide series [1].

Structure-activity relationship Positional isomer Sulfonamide

Commercial Availability as a Research-Grade Building Block: ≥95% Purity with Documented Storage and Handling Specifications

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (891038-32-7) is commercially available from multiple reputable chemical suppliers as a research-grade building block with a purity specification of ≥95% . It is supplied in quantities from 50 mg to 10 g, with documented storage conditions (sealed in dry, 2–8°C) and shipping information . In contrast, many structurally related cyclohexyl sulfonamide gamma-secretase inhibitors described in patents are not commercially available as discrete chemical entities and require custom synthesis [1].

Chemical procurement Building block Research reagent

Potential Utility as a Low-Potency Tool Compound or Negative Control in Gamma-Secretase Inhibitor Screening Cascades

The weak micromolar potency of 891038-32-7 (IC50 = 11,000 nM) positions it as a potential low-activity control for gamma-secretase inhibitor screening assays [1]. In typical screening cascades, a compound with IC50 >10 μM is considered inactive or weakly active, providing a useful benchmark for establishing assay signal-to-background windows [2]. In contrast, potent inhibitors like BMS 299897 (IC50 = 7 nM) are used as positive controls to define maximal inhibition. This differentiation in potency band allows 891038-32-7 to serve as a threshold control distinguishing weak from potent inhibitors.

Assay control Screening Gamma-secretase

Validated Research Applications for 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) Based on Quantitative Evidence


Gamma-Secretase Inhibitor Screening Cascades Requiring a Weak-Activity Benchmark Control

Given its IC50 of 11,000 nM, 891038-32-7 is ideally suited as a low-activity or negative control in gamma-secretase inhibitor screening assays [1]. It establishes the lower boundary of inhibition, enabling researchers to define assay windows and differentiate weak hits from potent lead compounds. This application is directly supported by the quantitative potency data presented in Evidence Item 1.

Mechanistic Studies of Aβ42/Aβ40 Isoform Selectivity in Gamma-Secretase Modulation

The 3.6-fold preferential inhibition of Aβ42 over Aβ40 (IC50 11,000 nM vs. 40,000 nM) makes 891038-32-7 a useful tool for investigating the structural determinants of isoform selectivity within the gamma-secretase complex [1]. This profile contrasts with non-selective inhibitors like BMS 299897 , providing a distinct pharmacological probe for Aβ42-specific pathway dissection.

Structure-Activity Relationship (SAR) Studies on Cyclohexyl Sulfonamide Gamma-Secretase Inhibitors

As a commercially available, well-characterized member of the cyclohexyl sulfonamide class [1], 891038-32-7 serves as a reference point for SAR exploration. Its 3-amino substitution pattern and weak potency provide a baseline against which synthetic modifications can be benchmarked, particularly when compared to the inactive 2-amino isomer and more potent analogs described in the patent literature [2].

Chemical Biology Studies Requiring Partial Gamma-Secretase Inhibition to Avoid Complete Pathway Shutdown

Complete gamma-secretase inhibition can induce Notch-related toxicity [1]. The weak micromolar potency of 891038-32-7 (IC50 = 11,000 nM) may enable partial inhibition of Aβ production while minimizing Notch pathway interference, a valuable property for studying the therapeutic window of gamma-secretase modulation. This application is supported by the potency data in Evidence Item 1 and the broader context of Notch-sparing inhibitor design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.